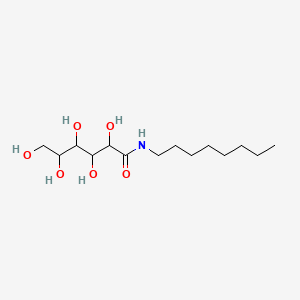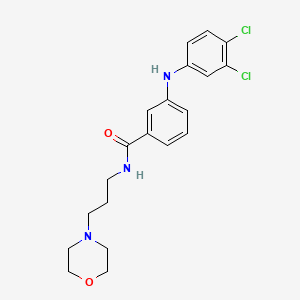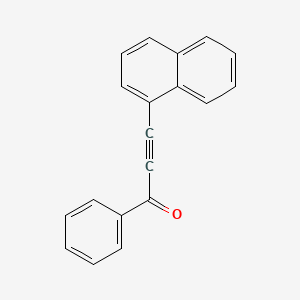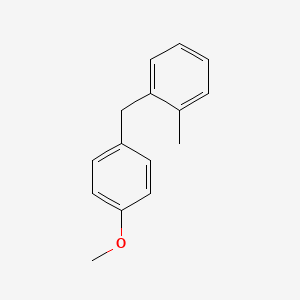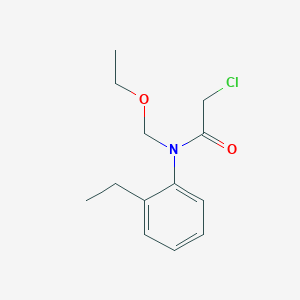
Ethachlor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethachlor, with the molecular formula C13H18ClNO2, is a chemical compound known for its applications in agriculture as a non-selective herbicide. It is a white crystalline solid that is tasteless and odorless. This compound is highly soluble in water but has poor solubility in organic solvents. It is thermally stable and non-volatile .
Métodos De Preparación
The preparation of Ethachlor primarily involves an aldehyde condensation reaction. It is synthesized from the reaction of glycine with a series of chemical reagents. Industrial production methods often involve the use of emulsifying agents, antifreeze agents, and other additives to create a stable emulsion in water .
Análisis De Reacciones Químicas
Ethachlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
Ethachlor has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its effects on different biological systems, particularly in plant biology due to its herbicidal properties.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the production of herbicides and other agricultural chemicals .
Mecanismo De Acción
Ethachlor exerts its effects by inhibiting specific enzymes and pathways in plants, leading to the disruption of essential biological processes. Its molecular targets include enzymes involved in amino acid synthesis, which are crucial for plant growth and development .
Comparación Con Compuestos Similares
Ethachlor can be compared with other similar herbicidal compounds, such as:
Glyphosate: Another non-selective herbicide widely used in agriculture.
Atrazine: A selective herbicide used to control broadleaf and grassy weeds.
Paraquat: A fast-acting herbicide that causes plant desiccation. This compound is unique due to its specific molecular structure and the particular pathways it targets in plants .
This compound’s distinct properties and applications make it a valuable compound in both agricultural and scientific research contexts. Its ability to effectively control a wide range of weeds and its stability under various conditions highlight its importance in the field of herbicides.
Propiedades
Número CAS |
51218-31-6 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
2-chloro-N-(ethoxymethyl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-11-7-5-6-8-12(11)15(10-17-4-2)13(16)9-14/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
QJTJSFKYIUWWJE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N(COCC)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


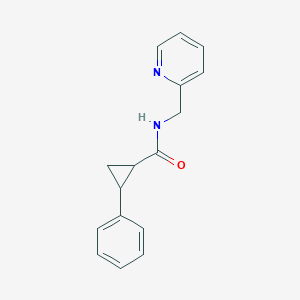
![(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid](/img/structure/B14124361.png)
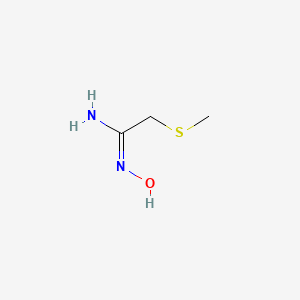
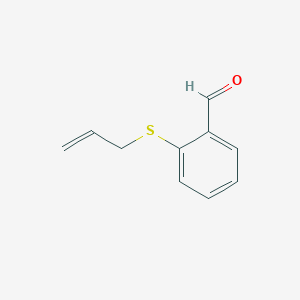
![6-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14124376.png)
![2-[2-(Diphenylmethyl)anilino]propane-1,3-diol](/img/structure/B14124377.png)
![3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate](/img/structure/B14124379.png)
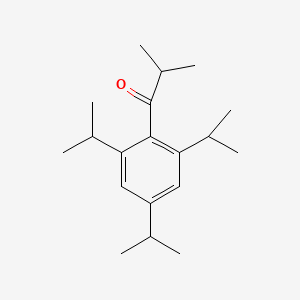
![3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124403.png)
